molecular formula C9H11N3O3 B14823792 (3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine

(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine

Cat. No.: B14823792
M. Wt: 209.20 g/mol
InChI Key: HKSYTENDIBOZTG-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a nitro group at the 5-position, and a methanamine group at the 4-position

Preparation Methods

The synthesis of (3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclopropylation: The addition of the cyclopropoxy group to the pyridine ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

(3-cyclopropyloxy-5-nitropyridin-4-yl)methanamine

InChI

InChI=1S/C9H11N3O3/c10-3-7-8(12(13)14)4-11-5-9(7)15-6-1-2-6/h4-6H,1-3,10H2

InChI Key

HKSYTENDIBOZTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])CN

Origin of Product

United States

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